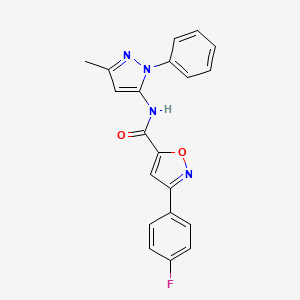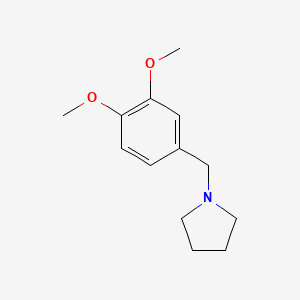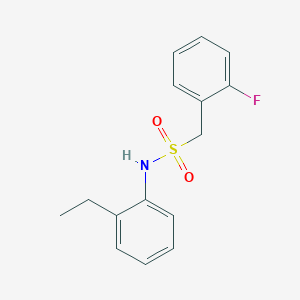![molecular formula C28H22O6S B4657162 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4657162.png)
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate
Übersicht
Beschreibung
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate, also known as DSB, is a chemical compound that has been widely used in scientific research. It is a member of the benzophenone family and is commonly used as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have a high quantum yield of singlet oxygen generation, which makes it an effective photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has also been shown to inhibit the growth of cancer cells by causing cell cycle arrest. In addition, 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate in lab experiments is its high quantum yield of singlet oxygen generation, which makes it an effective photosensitizer in photodynamic therapy. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate. One area of research is the development of new photosensitizers that have improved properties compared to 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate. Another area of research is the use of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment. Additionally, there is a need for more research on the biochemical and physiological effects of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate, particularly its effects on normal cells and tissues.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been extensively used in scientific research as a photosensitizer in photodynamic therapy. Photodynamic therapy is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have excellent photodynamic properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and skin cancer.
Eigenschaften
IUPAC Name |
[4-benzoyloxy-3-(3,4-dimethylphenyl)sulfonylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6S/c1-19-13-15-24(17-20(19)2)35(31,32)26-18-23(33-27(29)21-9-5-3-6-10-21)14-16-25(26)34-28(30)22-11-7-4-8-12-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKPMKPIKZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzoyloxy-3-(3,4-dimethylphenyl)sulfonylphenyl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4657090.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657102.png)
![3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4657107.png)


![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(4-methoxyphenyl)-4-{[(1-naphthylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4657133.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)

![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4657161.png)
![methyl 2-({[3-(4-biphenylyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4657165.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4657179.png)